(+-)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide
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Overview
Description
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is a chemical compound with potential applications in various fields of scientific research. This compound is a derivative of nipecotic acid, which is known for its role in the inhibition of gamma-aminobutyric acid (GABA) uptake. The presence of the ethyl ester and hydrobromide groups in this compound may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide typically involves the esterification of nipecotic acid derivatives. The process may include the following steps:
Esterification: Nipecotic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Hydrobromide Formation: The ethyl ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on GABA uptake and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Mechanism of Action
The mechanism of action of (±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide involves its interaction with GABA transporters. By inhibiting GABA uptake, the compound increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. This action can modulate neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and anxiety.
Comparison with Similar Compounds
Similar Compounds
Nipecotic Acid: The parent compound, known for its GABA uptake inhibition.
Tiagabine: A GABA uptake inhibitor used as an anticonvulsant.
Vigabatrin: An irreversible inhibitor of GABA transaminase, used in the treatment of epilepsy.
Uniqueness
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other GABA uptake inhibitors. The presence of the ethyl ester and hydrobromide groups may influence its solubility, stability, and bioavailability.
Properties
CAS No. |
57152-99-5 |
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Molecular Formula |
C15H22BrNO2 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
ethyl (3S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13?,14-;/m1./s1 |
InChI Key |
SOPKAMUVMLDCBE-BAGZVPGASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Canonical SMILES |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
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